Olutasidenib - 1887014-12-1

Olutasidenib

Catalog Number: EVT-277367
CAS Number: 1887014-12-1
Molecular Formula: C18H15ClN4O2
Molecular Weight: 354.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olutasidenib, formerly known as FT-2102, is a potent, selective, orally bioavailable, and brain-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) [ [], [], [] ]. It acts as a targeted therapy for cancers with mIDH1 mutations [ [], [] ], particularly acute myeloid leukemia (AML) [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] and gliomas [ [], [] ]. It restores normal cellular differentiation by inhibiting the production of the oncometabolite D-2-hydroxyglutarate [ [], [], [] ].

Compound Description: Ivosidenib is a first-in-class, oral, targeted, small-molecule inhibitor of mutant isocitrate dehydrogenase-1 (mIDH1) [ [] ]. It is FDA-approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in adults with a susceptible IDH1 mutation [ [] ].

Enasidenib

Compound Description: Enasidenib is an oral inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2) [ [] ]. It is approved for the treatment of relapsed or refractory AML with a susceptible IDH2 mutation.

Relevance: While olutasidenib specifically targets mIDH1, enasidenib targets the mutated form of the IDH2 enzyme [ [] ]. Both drugs target a specific mutation in the IDH enzyme family, highlighting the significance of this pathway in AML development.

Compound Description: Venetoclax is a BCL-2 inhibitor often used in combination with a hypomethylating agent (HMA) as a standard treatment for AML patients unfit for chemotherapy [ [, ] ]. It has shown adequate efficacy in IDH1-mutated AML.

Relevance: Venetoclax combination regimens are often used before olutasidenib in treating IDH1-mutated AML, particularly in patients ineligible for intensive chemotherapy [ [, ] ]. Clinical trials have explored the use of olutasidenib in patients who relapsed or were refractory to venetoclax-based therapies.

Azacitidine

Compound Description: Azacitidine is a hypomethylating agent commonly used in AML treatment [ [, ] ]. It has shown synergistic effects with mIDH1 inhibitors, including olutasidenib, in preclinical studies [ [] ].

Relevance: Azacitidine is frequently used in combination with olutasidenib in treating mIDH1-mutated AML and MDS [ [, ] ]. This combination therapy has demonstrated promising clinical activity and durable remission rates in clinical trials.

Decitabine

Compound Description: Decitabine is another hypomethylating agent, similar to azacitidine, used in treating AML and MDS [ [] ].

Relevance: Like azacitidine, decitabine represents a class of drugs often combined with olutasidenib in clinical practice for treating mIDH1-mutated AML and MDS [ [] ]. The choice between these HMAs often depends on patient-specific factors and clinical considerations.

(R)-2-Hydroxyglutarate ((R)-2-HG)

Compound Description: (R)-2-Hydroxyglutarate is an oncometabolite produced in excess by the mutated IDH1 enzyme [ [, ] ]. Accumulation of (R)-2-HG contributes to tumorigenesis by interfering with various cellular processes.

Relevance: Olutasidenib, by inhibiting mIDH1, reduces the production of (R)-2-HG [ [, ] ]. This reduction in (R)-2-HG levels is a key mechanism by which olutasidenib exerts its anti-cancer effects in mIDH1-mutated malignancies.

Gilteritinib

Compound Description: Gilteritinib is a FLT3 inhibitor, representing a targeted therapy for AML patients with FLT3 mutations [ [] ]. It has contributed to the paradigm shift towards targeted therapies in AML.

Relevance: Similar to olutasidenib, gilteritinib exemplifies the trend of developing targeted therapies for specific genetic alterations in AML [ [] ]. Both drugs highlight the move away from conventional chemotherapy and towards personalized medicine approaches in AML treatment.

Source and Classification

Olutasidenib was developed through a collaborative effort between pharmaceutical companies and academic institutions focused on targeting metabolic pathways altered in cancer cells. It falls under the classification of small molecule inhibitors specifically targeting mutated enzymes. Its mechanism revolves around inhibiting the enzymatic activity of mutant isocitrate dehydrogenase 1, which is implicated in the accumulation of oncometabolites like 2-hydroxyglutarate that promote oncogenesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of olutasidenib involves several key steps that utilize advanced organic chemistry techniques. The initial phase typically includes the formation of a quinolone derivative through a series of reactions involving formylation and subsequent modifications to introduce necessary functional groups. For example, the synthesis may start with commercially available precursors that undergo transformations such as methylation and hydrolysis to yield the final product .

A notable method reported includes the use of copper-mediated radiofluorination for labeling purposes, which enhances the compound's utility in imaging studies. This approach allows for the tracking of olutasidenib's distribution and metabolism within biological systems, providing insights into its pharmacokinetics and therapeutic efficacy .

Molecular Structure Analysis

Structure and Data

Olutasidenib's molecular structure features a complex arrangement that facilitates its interaction with the target enzyme. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₅H₁₄F₃N₃O
  • Molecular Weight: 327.29 g/mol
  • Key Functional Groups: The structure includes a quinolone moiety that is critical for its biological activity.

The three-dimensional conformation of olutasidenib has been elucidated through crystallography and molecular modeling studies, revealing how it fits into the active site of mutant isocitrate dehydrogenase 1, thereby inhibiting its function .

Chemical Reactions Analysis

Reactions and Technical Details

Olutasidenib participates in several chemical reactions that are pivotal for its synthesis and biological activity. Key reactions include:

  • Formation of Quinoline Derivatives: This involves cyclization reactions where substituted anilines react with aldehydes under acidic conditions to form quinolone structures.
  • Methylation Reactions: These are employed to introduce methyl groups onto nitrogen atoms in the quinolone framework, enhancing lipophilicity and bioavailability.
  • Hydrolysis: This step is crucial for removing protecting groups during synthesis, ensuring that the active compound is obtained in its desired form .
Mechanism of Action

Process and Data

Olutasidenib binds specifically to the mutant form of IDH1, blocking its enzymatic activity and thereby reducing levels of 2-hydroxyglutarate within cancer cells. This action restores normal metabolic processes and induces apoptosis in tumor cells expressing this mutation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Olutasidenib exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under recommended storage conditions but may degrade under extreme temperatures or humidity.

These properties are critical for formulating olutasidenib into effective dosage forms for clinical use .

Applications

Scientific Uses

Moreover, ongoing research aims to explore olutasidenib's potential in combination therapies alongside other anticancer agents, enhancing treatment regimens for various cancers characterized by metabolic dysregulation due to IDH mutations .

Properties

CAS Number

1887014-12-1

Product Name

Olutasidenib

IUPAC Name

5-[[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxopyridine-2-carbonitrile

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

InChI

InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m0/s1

InChI Key

NEQYWYXGTJDAKR-JTQLQIEISA-N

SMILES

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N

Solubility

Insoluble

Synonyms

Olutasidenib; FT-2102; FT 2102; FT2102;

Canonical SMILES

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.